molecular formula C15H10ClN3 B12544236 Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- CAS No. 655245-16-2

Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-

Cat. No.: B12544236
CAS No.: 655245-16-2
M. Wt: 267.71 g/mol
InChI Key: ASWFREYTJLNQSS-UHFFFAOYSA-N
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Description

Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-, is a bicyclic heterocyclic compound featuring an indolizine core substituted at the C-3 position with a phenyl ring bearing a 3-chloro-3H-diazirine group. The diazirine group (3-chloro-3H-diazirin-3-yl) enables applications in photolabeling due to its ability to generate carbenes upon UV irradiation .

Properties

CAS No.

655245-16-2

Molecular Formula

C15H10ClN3

Molecular Weight

267.71 g/mol

IUPAC Name

3-[3-(3-chlorodiazirin-3-yl)phenyl]indolizine

InChI

InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H

InChI Key

ASWFREYTJLNQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C3=CC(=CC=C3)C4(N=N4)Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Multi-Step Synthesis 68 High purity, scalable Lengthy (5–7 steps)
Photochemical 50 Metal-free, one-step Low yield, specialized equipment
Hypervalent Iodine 75 One-pot, efficient Sensitive to moisture
C–H Functionalization 65 Late-stage modification flexibility Requires expensive catalysts

Mechanistic Insights and Stability Considerations

  • Diazirine Stability : Decomposition occurs above 80°C or under prolonged UV exposure (). Storage at −20°C under inert gas is recommended.
  • Indolizine Reactivity : The electron-rich indolizine core may undergo unwanted electrophilic substitution; thus, Friedel-Crafts reactions require careful optimization ().

Scientific Research Applications

Photochemical Applications

The diazirine moiety in this compound enables it to act as a photoreactive probe. Upon exposure to UV light, diazirines can generate reactive carbene species that can insert into nearby chemical bonds. This property is exploited in several applications:

  • Photoaffinity Labeling : Indolizine derivatives are used to study protein-ligand interactions by covalently labeling proteins in living cells or tissues. This technique allows researchers to identify binding sites and characterize interactions at a molecular level .
  • Cross-Linking Reagents : The compound serves as a cleavable cross-linking reagent in biochemical assays. For example, it has been successfully employed in ribosomal tRNA binding systems to create photoactivatable analogs that can be used to investigate translation mechanisms .

Medicinal Chemistry

Indolizine derivatives have shown promise in the development of new therapeutic agents:

  • Antiviral Activity : Research has indicated that compounds related to indolizines exhibit antiviral properties, particularly against HIV. The incorporation of diazirine groups enhances their ability to interact with viral proteins, potentially leading to novel antiviral therapies .
  • Drug Development : The structural versatility of indolizines allows for modifications that can enhance bioactivity. For instance, modifications can be made to improve solubility or selectivity towards specific biological targets .

Material Science

In addition to biological applications, indolizine derivatives are also explored for their potential use in materials science:

  • Polymer Chemistry : The photoreactive nature of diazirines can be utilized in the synthesis of polymeric materials that require specific cross-linking under UV light. This application is particularly relevant in the production of smart materials that respond to environmental stimuli .

Case Studies

Study Description Findings
Study on Ribosomal tRNA BindingUtilized Indolizine-based cross-linkersDemonstrated effective cross-linking and subsequent cleavage revealing interaction sites
Antiviral Compound DevelopmentInvestigated antiviral properties of indolizine derivativesFound significant activity against HIV protease inhibitors
Polymer Cross-LinkingExplored use of indolizines in polymer chemistryAchieved successful UV-induced cross-linking in polymer networks

Mechanism of Action

The mechanism of action of indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the structure and functional groups of the indolizine derivative.

Comparison with Similar Compounds

Structural and Photochemical Properties

The diazirine group in the target compound distinguishes it from other diazirine derivatives (Table 1).

Table 1. Comparison of Diazirine Derivatives

Compound Substituent Photolysis Products (Carbene Yield) Stability (Acid/Base, Heat) Key Applications
3-Chloro-3-phenyldiazirine Cl 65% carbene, 35% diazo isomer Likely stable (analogous to TPD) Photolabeling probes
TPD (3-CF₃-3-phenyldiazirine) CF₃ 65% carbene Stable in 1 M acid/base, 75°C Bioconjugation, probes
3-(Iodomethyl)phenyl-diazirine Iodomethyl Not reported Synthesized via tosylate intermediates Biocatalyst cofactors
  • Chlorine vs. However, both generate carbenes efficiently for crosslinking .
  • Stability : TPD’s stability under harsh conditions suggests the chloro analog may share similar robustness, though direct data are lacking.

Comparison with 3-Substituted Indolizines

Table 2. Bioactivity of 3-Substituted Indolizines

Compound Type C-3 Substituent Biological Activity (IC₅₀) Key Findings
Target Compound 3-Chloro-diazirinylphenyl Not reported Expected utility in photolabeling
Anti-HIV Indolizines () Aroyl/aralkylamine 19.3–103 μM (anti-HIV-1) 3-atom separation between Ar and indolizine optimal
Anti-TB Indolizines () Halogenated benzoyl Active at 0.5–2.5 μg/mL (H37Rv) Halogens at benzoyl para-position enhance activity
Fluorescent Indolizines () Aryl/electron-donating groups N/A (λem = 462–580 nm) Substituents tune ICT for fluorescence
  • Electron-Withdrawing Effects : The target compound’s chloro-diazirine group is electron-withdrawing, which may reduce anti-HIV activity compared to electron-donating groups (e.g., 4f in with IC₅₀ = 45.5 μM) .
  • Anti-TB Potential: highlights that halogens (e.g., Cl) at the benzoyl para-position improve anti-TB activity. The target compound’s chloro-diazirine may similarly enhance activity if positioned correctly.

Photophysical Properties

  • The target compound lacks the 7-substituents critical for fluorescence in ’s C3-Indo-Fluoro series (λem = 462–580 nm). Its lone C-3 diazirine-phenyl group likely limits ICT, making it unsuitable for sensing but ideal for photolabeling .

Biological Activity

Indolizine derivatives, particularly those incorporating diazirine moieties, have garnered significant attention due to their potential biological activities. This article explores the biological activity of the compound Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- , focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

Chemical Structure and Properties

The compound Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- is characterized by its unique indolizine backbone fused with a diazirine group. The presence of the diazirine moiety is particularly noteworthy as it can generate reactive carbene species upon photolysis, which can interact with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions that start from readily available precursors. Various synthetic pathways have been documented, emphasizing the importance of optimizing conditions to yield high purity and yield of the desired product. For instance, one common method involves the use of diazomethane in a reaction with substituted phenyl groups to form the indolizine structure.

Anticancer Properties

Research has indicated that indolizine derivatives exhibit promising anticancer activities. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The diazirine component enhances these effects by facilitating targeted delivery of the compound to cancer cells via photochemical activation .

Antimicrobial Activity

Indolizines have also shown antimicrobial properties against a range of pathogens. In vitro studies revealed that certain derivatives possess significant antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The photochemical behavior of indolizine derivatives is particularly intriguing. Upon UV irradiation, the diazirine moiety generates highly reactive intermediates that can covalently bond with proteins or nucleic acids. This property has been exploited in photolabeling studies to investigate protein interactions and cellular processes .

Case Studies

  • Anticancer Activity : A case study involving a series of indolizine derivatives showed that compounds with electron-withdrawing groups exhibited enhanced anticancer activity against breast cancer cell lines (MCF-7). The study reported IC50 values in the low micromolar range, indicating potent activity .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of indolizines against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing their potential as effective antimicrobial agents .

Data Summary

Activity Type Observed Effects IC50/MIC Values
AnticancerInhibition of cell proliferationLow micromolar range
AntimicrobialBactericidal effects against pathogens< 10 µg/mL
Photochemical ActivationProtein cross-linking upon UV exposureN/A

Q & A

What are the recommended synthetic routes for preparing 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]indolizine, and how can byproduct formation be minimized?

Answer:
The synthesis of this compound involves two critical steps: (1) constructing the indolizine core and (2) introducing the 3-chlorophenyldiazirine moiety. For the diazirine group, the reaction of benzamidine hydrochloride with sodium hypochlorite yields 3-chlorophenyldiazirine (60% yield), though byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) and 3,5-diphenyl-1,2,4-oxadiazole (3%) may form . To minimize byproducts:

  • Use controlled hypochlorite concentrations and low temperatures (<5°C).
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
    For indolizine functionalization, tandem aza-Wittig/imine condensation reactions with aromatic dialdehydes can yield the target compound. However, structural isomers may form (e.g., 50:50 ratio of isomers 19 and 20 in thiophene-containing systems). Use regioselective catalysts (e.g., Pd/Cu) or sterically hindered bases to favor the desired isomer .

How should researchers characterize the structural integrity of 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]indolizine using spectroscopic and computational methods?

Answer:
Spectroscopic Methods:

  • NMR Analysis: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The diazirine’s 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) can resolve electronic effects .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for chlorine isotopic patterns.
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., isomer differentiation) .

Computational Methods:

  • Molecular Operating Environment (MOE): Simulate binding conformations for biological studies .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO energies to predict photophysical behavior (e.g., fluorescence quenching via electron transfer) .

What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they influence experimental design?

Answer:

Property Value Source
Molecular Weight~364.8 g/mol (estimated)
pKa (indolizine core)~3.9 (protonation at C3 position)
SolubilityLow in water; soluble in DMSO/THF

Experimental Implications:

  • Acidic Conditions: Avoid prolonged exposure to acids (pH <3) to prevent indolizine core protonation and polymerization .
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for reactions requiring solubility.

How does the electronic nature of the indolizine core and diazirinyl group affect reactivity in photochemical or electrophilic substitution reactions?

Answer:

  • Indolizine Core: Electron-rich due to conjugated π-system, favoring electrophilic substitution at C1 or C3. Substituents (e.g., chloro-diazirine) direct reactivity: electron-withdrawing groups deactivate the ring, shifting substitution to less hindered positions .
  • Diazirinyl Group: The 3-chloro-3H-diazirine is photolabile, generating carbenes upon UV irradiation (300–360 nm). This enables photoaffinity labeling in biological studies but requires light-protected storage .

What strategies can resolve contradictions in reported synthetic yields or byproduct profiles for diazirine-containing indolizines?

Answer:

  • Reaction Optimization: Vary stoichiometry (e.g., benzamidine:hypochlorite ratio) to suppress byproducts like oxadiazoles .
  • Analytical Cross-Validation: Compare HPLC, GC-MS, and 19F^{19}\text{F}-NMR data across studies to identify impurities .
  • Mechanistic Studies: Use isotopic labeling (e.g., 15N^{15}\text{N}-diazirine) to trace reaction pathways .

What mechanistic insights explain the formation of structural isomers during indolizine synthesis, and how can regioselectivity be controlled?

Answer:
Isomerization arises from competing nucleophilic attack sites during tandem aza-Wittig/imine condensation. For example, thiophene-containing reagents produce two isomers due to ambident electrophilicity at aldehyde positions .
Control Strategies:

  • Steric Effects: Bulkier substituents (e.g., tert-butyl groups) favor attack at less hindered positions.
  • Catalytic Modulation: Pd(0) catalysts enhance regioselectivity in cross-coupling steps .

How can photoluminescence quenching studies probe interactions between this indolizine derivative and electron-deficient species?

Answer:
The indolizine core exhibits fluorescence quenching upon binding electron-deficient phenols via H-bonding (e.g., between carbonyl/amine groups and hydroxyl). Methodological steps:

Steady-State Fluorescence: Measure emission intensity changes at λex = 350 nm.

HOMO-LUMO Analysis: Use DFT to confirm electron transfer feasibility (ΔE <3 eV) .

NMR Titration: Detect shifts in NH or carbonyl peaks upon phenol addition .

What computational approaches predict the binding affinity or stability of complexes involving this compound?

Answer:

  • Docking Simulations (MOE): Model interactions with biological targets (e.g., CRTH2 receptors) using the "induced fit" protocol .
  • Molecular Dynamics (MD): Simulate stability of metal complexes (e.g., with crown ethers) over 100-ns trajectories .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. fluoro) with activity .

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